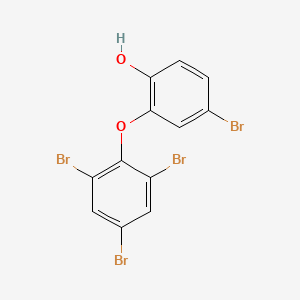
2-(2,4,5-Tribromophenoxy)-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Tribromophenoxy)-4-bromophenol is an organic compound belonging to the class of brominated phenols It is characterized by the presence of multiple bromine atoms attached to a phenol ring, making it a highly brominated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Tribromophenoxy)-4-bromophenol typically involves the bromination of phenol derivatives. One common method involves the reaction of 2,4,5-tribromophenol with 4-bromophenol in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective bromination of the phenol rings. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient bromination and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Tribromophenoxy)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated phenols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the bromine atoms. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Phenol derivatives with substituted functional groups.
Scientific Research Applications
2-(2,4,5-Tribromophenoxy)-4-bromophenol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Tribromophenoxy)-4-bromophenol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromo-4-(2,4,5-tribromophenoxy)benzene
- 2,2’,4,4’,5,5’-Hexabromodiphenyl Ether
- 2,2’,3,4,4’,5’-Hexabromodiphenyl Ether
Uniqueness
2-(2,4,5-Tribromophenoxy)-4-bromophenol is unique due to its specific bromination pattern and the presence of both phenol and bromophenol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its high degree of bromination also contributes to its effectiveness as a flame retardant and its potential biological activities.
Properties
Molecular Formula |
C12H6Br4O2 |
|---|---|
Molecular Weight |
501.79 g/mol |
IUPAC Name |
4-bromo-2-(2,4,6-tribromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-2-10(17)11(5-6)18-12-8(15)3-7(14)4-9(12)16/h1-5,17H |
InChI Key |
MXADYZJZIAGMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


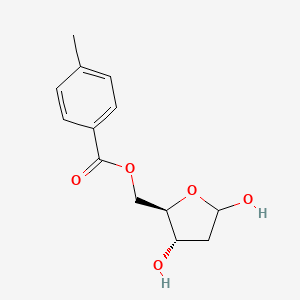
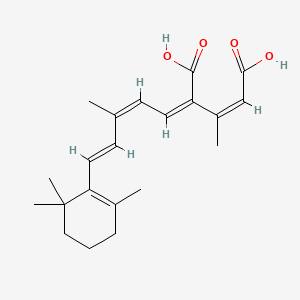
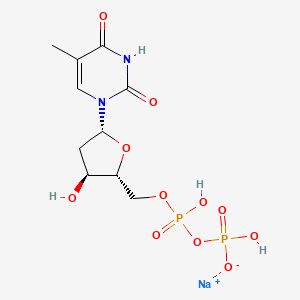
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
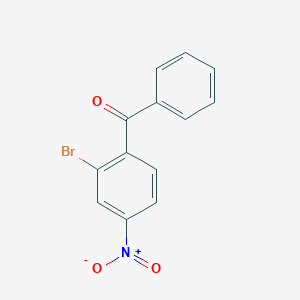
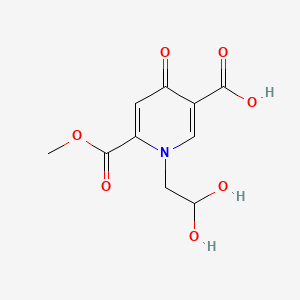
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
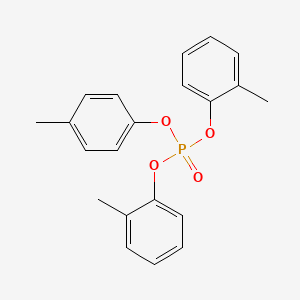
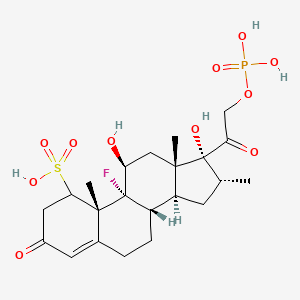
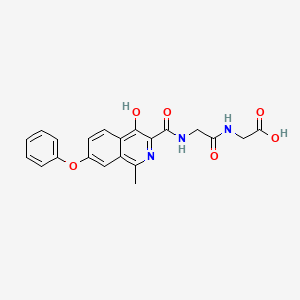
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
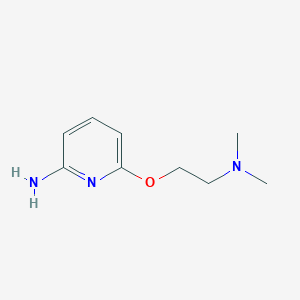
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
